molecular formula C12H11F3N2O3 B2952427 N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941939-12-4

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2952427
CAS No.: 941939-12-4
M. Wt: 288.226
InChI Key: JJBBXGWOKGAOIT-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclopropyl group and a trifluoromethoxyphenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The cyclopropyl group may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-bis(3-(trifluoromethyl)phenyl)oxalamide
  • N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide
  • N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of both a cyclopropyl group and a trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-cyclopropyl-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-5-3-8(4-6-9)17-11(19)10(18)16-7-1-2-7/h3-7H,1-2H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBBXGWOKGAOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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